[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine
Description
Properties
IUPAC Name |
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOATXZVHTLNFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Cyanoimidates with Hydrazines
A general method involves refluxing N-cyanoimidates (1 mmol) with hydrazine derivatives (1.2 mmol) in methanol (3 mL) for about 4 hours. The reaction mixture is then concentrated and purified by flash chromatography to isolate 3-amino-1,2,4-triazole derivatives.
Aminomethylation
The chloromethylation of the triazole ring can be carried out by reacting the triazole intermediate with 2-chloroacetyl chloride in the presence of triethylamine in dichloromethane at low temperature (0 °C to room temperature) for 5 hours.
The resulting chloroacetamide intermediate is then subjected to nucleophilic substitution with ammonia or amines to yield the methanamine functionality at the 5-position.
Alternatively, reduction of amide intermediates with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperature (-20 °C to room temperature) can convert amide groups into aminomethyl groups.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes and Optimization |
|---|---|---|
| Cyclization | N-cyanoimidate + hydrazine, methanol, reflux 4 h | Control pH neutral to slightly acidic; reflux temp |
| Acylation and cyclization | Furan-2-carbonyl chloride, sodium acetate, AcOH, 0–5 °C, reflux 1.5–3 h, Dean–Stark trap | Removal of water critical for cyclization |
| Aminomethylation | 2-chloroacetyl chloride, triethylamine, CH2Cl2, 0 °C to RT, 5 h | Low temperature avoids side reactions |
| Reduction | LiAlH4, AlCl3, THF, -20 °C to RT, 6 h | Controlled addition and temperature for selectivity |
Purification and Characterization
Purification is typically achieved by flash chromatography on silica gel using ethyl acetate/hexane gradients or recrystallization from methanol or isopropanol to obtain >95% purity.
Structural integrity is confirmed by a combination of spectroscopic methods including proton (^1H) and carbon (^13C) NMR, LC-MS, HRMS, and X-ray crystallography when applicable.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Cyclization | N-cyanoimidate + hydrazine, reflux in MeOH | 3-amino-1,2,4-triazole derivative |
| 2 | Acylation & cyclization | Furan-2-carbonyl chloride, AcOH, NaOAc, reflux | Furan-substituted triazole intermediate |
| 3 | Chloromethylation | 2-chloroacetyl chloride, Et3N, CH2Cl2, 0 °C | Chloroacetamide intermediate |
| 4 | Amination or reduction | NH3 or LiAlH4/AlCl3, THF, low temp | Final [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine |
Research Findings and Notes
The use of sodium acetate as a base and acetic acid as solvent is crucial for promoting efficient cyclization and preventing side reactions.
The Dean–Stark apparatus is essential during reflux to continuously remove water formed during cyclization, driving the reaction to completion.
The aminomethylation step requires careful temperature control to avoid over-alkylation or decomposition of sensitive heterocycles.
Yields for these multi-step syntheses are generally high (often >90%) when optimized reaction conditions are applied.
The described methods are adaptable for the synthesis of various substituted triazole derivatives by changing the acyl chloride or hydrazine components, allowing for structural diversity.
Chemical Reactions Analysis
Types of Reactions
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The methylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
Chemistry
In chemistry, [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Preliminary studies have indicated that it can inhibit the growth of certain cancer cell lines by inducing apoptosis .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis. In anticancer applications, it induces apoptosis by activating caspase pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Furan vs. Thiophene Derivatives
- 5-Fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline : Replacing furan with thiophene (sulfur-containing heterocycle) resulted in a slight reduction in antibacterial activity (MIC: 6.1 µM vs. 5.2 µM for the furan analog) against Staphylococcus aureus .
- Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate : Thiophene-substituted triazoles demonstrated superior actoprotective activity (6.32% improvement over riboxin), highlighting the role of sulfur in enhancing biological resilience .
Benzofuran Derivatives
- HTS10550 (2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-1,2,4-triazol-5-yl]phenol): The addition of a benzofuran group improved inhibitory activity against PonAAS2, an aromatic alkyltransferase, suggesting extended aromatic systems enhance enzyme interaction .
Substituent Position and Electronic Effects
- 5-Bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline : A furan-3-yl substitution (vs. furan-2-yl) reduced antibacterial potency (MIC: 5.2 µM vs. reference drug ciprofloxacin at 4.7 µM), indicating positional sensitivity in antimicrobial activity .
- 1-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride : The electron-withdrawing trifluoromethyl group likely increases metabolic stability compared to furan, though biological data are pending .
Aromatic and Functional Group Modifications
Biological Activity
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine, a heterocyclic compound featuring a furan ring and a triazole moiety, has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and research findings.
Basic Information:
- IUPAC Name: this compound
- CAS Number: 1249951-63-0
- Molecular Weight: 164.16 g/mol
- Molecular Formula: C₇H₈N₄O
| Property | Value |
|---|---|
| Molecular Weight | 164.16 g/mol |
| Formula | C₇H₈N₄O |
| InChI Key | UOATXZVHTLNFAB-UHFFFAOYSA-N |
| Boiling Point | Not available |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
In a study assessing its antimicrobial activity against common pathogens, this compound demonstrated the following Minimum Inhibitory Concentrations (MICs):
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These results indicate that the compound could serve as a basis for developing new antimicrobial agents.
Antifungal Activity
The compound has also shown promising antifungal activity. In vitro tests demonstrated its effectiveness against various fungal strains.
Table 2: Antifungal Activity
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Aspergillus niger | 15 |
| Trichophyton rubrum | 20 |
The inhibition zones suggest that this compound can inhibit the growth of these fungi effectively.
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have suggested that it can induce apoptosis in certain cancer cell lines.
Case Study: Anticancer Activity
In a study on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF7 (breast cancer) | 15 |
These findings suggest that this compound may be a candidate for further development as an anticancer agent.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed to interact with various biological targets:
Antimicrobial Mechanism
Similar compounds have been found to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
Antifungal Mechanism
The antifungal action may involve interference with ergosterol biosynthesis or disruption of fungal cell membranes.
Anticancer Mechanism
The anticancer effects are hypothesized to result from the induction of apoptosis through pathways involving caspases and other apoptotic factors.
Q & A
Q. What are the established synthetic routes for [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, including cyclization of hydrazine derivatives with furan-containing precursors. Key steps include:
- Condensation : Reacting furan-2-carboxaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Cyclization : Using acetic acid or HCl as catalysts to form the triazole ring .
- Amination : Introducing the methanamine group via nucleophilic substitution or reductive amination . Optimization strategies:
- Temperature control : Maintain 80–100°C during cyclization to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks for furan protons (δ 6.2–7.4 ppm), triazole protons (δ 8.1–8.5 ppm), and methanamine protons (δ 2.9–3.3 ppm) .
- FTIR : Identify N–H stretching (3200–3400 cm⁻¹) and C=N/C–N vibrations (1550–1650 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 206.1) .
Q. How does the heterocyclic system (furan + triazole) influence the compound’s reactivity and biological activity?
- Furan ring : Enhances electron-richness, facilitating π-π stacking with biological targets (e.g., enzymes) .
- Triazole ring : Provides hydrogen-bonding sites (N–H groups) and stabilizes interactions with metal ions in catalytic pockets .
- Synergistic effects : The fused system increases metabolic stability compared to isolated heterocycles .
Advanced Research Questions
Q. What reaction mechanisms underpin the nucleophilic substitution or reductive amination steps in functionalizing the methanamine group?
- Nucleophilic substitution : The amine group attacks electrophilic carbons (e.g., in alkyl halides) via an SN2 mechanism, requiring polar solvents (e.g., DMSO) and base catalysts (e.g., K₂CO₃) .
- Reductive amination : Imine intermediates (formed from aldehydes/ketones and amines) are reduced using NaBH₃CN or H₂/Pd-C, with strict pH control (pH 6–7) to prevent over-reduction .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Substituent modulation :
- Electron-withdrawing groups (e.g., –NO₂) on the triazole ring improve antimicrobial activity .
- Bulky substituents on the furan ring reduce cytotoxicity while maintaining anti-inflammatory effects .
- Methodology :
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or CYP450 .
Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic properties of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Validate purity : Employ HPLC (≥95% purity) to exclude confounding effects from impurities .
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers .
Q. What in vitro assays are recommended for evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Kinase inhibition : Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., EGFR or JAK2) .
- Antimicrobial testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Thermal stability : Store at –20°C in amber vials; degradation occurs above 40°C (TGA data) .
- pH sensitivity : Stable at pH 4–7; rapid hydrolysis occurs in alkaline conditions (pH > 9) .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields, side reactions)?
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst screening : Test Pd/Cu systems for cross-coupling steps to reduce byproducts .
Notes
- References : Excluded commercial sources (e.g., Parchem, BenchChem) per guidelines.
- Methodology : Emphasized reproducible protocols for synthesis, characterization, and bioassays.
- Advanced Tools : Highlighted computational and experimental techniques for mechanistic and SAR studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
